molecular formula C9H8BrCl B8643514 1-Bromo-3-chloro-5-cyclopropylbenzene

1-Bromo-3-chloro-5-cyclopropylbenzene

Cat. No.: B8643514
M. Wt: 231.51 g/mol
InChI Key: XTCVSSQMBIELPH-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-cyclopropylbenzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine (Br) at position 1, chlorine (Cl) at position 3, and a cyclopropyl group at position 3. This compound’s structure combines steric bulk (cyclopropyl) with electron-withdrawing halogens, making it a unique intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.

Properties

Molecular Formula

C9H8BrCl

Molecular Weight

231.51 g/mol

IUPAC Name

1-bromo-3-chloro-5-cyclopropylbenzene

InChI

InChI=1S/C9H8BrCl/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2

InChI Key

XTCVSSQMBIELPH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-3-cyclopropyl-5-fluorobenzene

Molecular Formula : C₉H₇BrF
Key Features : Replaces the chlorine atom in the target compound with fluorine (F) .

  • Physical Properties : Higher polarity due to fluorine may result in a lower boiling point compared to the chloro analog.
  • Applications : Fluorinated analogs are often used in medicinal chemistry for metabolic stability .

1-Bromo-3-chloro-5-nitrobenzene

Molecular Formula: C₆H₃BrClNO₂ Key Features: Substitutes the cyclopropyl group with a nitro (-NO₂) group .

  • Nitro derivatives are more reactive in reduction reactions.
  • Physical Properties : Higher molecular weight (236.45 g/mol) and density due to the nitro group .
  • Hazards : Nitro compounds are often explosive or toxic, requiring stricter handling protocols compared to cyclopropyl analogs .

1-Bromo-3-chloro-5-ethynylbenzene

Molecular Formula : C₈H₄BrCl
Key Features : Replaces the cyclopropyl group with an ethynyl (-C≡CH) group .

  • Reactivity: The ethynyl group enables participation in Sonogashira coupling reactions, a feature absent in the cyclopropyl analog.
  • Stability : Ethynyl groups may introduce instability under acidic or oxidative conditions compared to the robust cyclopropyl moiety.

1-Bromo-3-chloro-5-(methylsulfonyl)benzene

Molecular Formula : C₇H₆BrClO₂S
Key Features : Substitutes cyclopropyl with a methylsulfonyl (-SO₂CH₃) group .

  • Electronic Effects : The sulfonyl group is a stronger electron-withdrawing group than cyclopropyl, significantly deactivating the benzene ring toward electrophilic substitution.
  • Applications : Sulfonyl-containing compounds are common in agrochemicals and protease inhibitors.

1-Bromo-3-iodo-5-(trifluoromethyl)benzene

Molecular Formula : C₇H₃BrF₃I
Key Features : Replaces chlorine with iodine (I) and cyclopropyl with trifluoromethyl (-CF₃) .

  • Reactivity : Iodine’s polarizability enhances susceptibility to aromatic substitution, while -CF₃ provides steric hindrance and lipophilicity.
  • Hazards : Classified as hazardous (H314: causes severe skin burns) due to iodine and trifluoromethyl groups .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
1-Bromo-3-chloro-5-cyclopropylbenzene C₉H₈BrCl 231.52 (estimated) Br, Cl, cyclopropyl Cross-coupling, steric modulation Pharmaceuticals, material science
1-Bromo-3-cyclopropyl-5-fluorobenzene C₉H₇BrF 213.06 Br, F, cyclopropyl Enhanced metabolic stability Medicinal chemistry
1-Bromo-3-chloro-5-nitrobenzene C₆H₃BrClNO₂ 236.45 Br, Cl, NO₂ Reduction reactions Explosives, dyes
1-Bromo-3-chloro-5-ethynylbenzene C₈H₄BrCl 215.47 Br, Cl, ethynyl Sonogashira coupling Polymer chemistry, OLEDs
1-Bromo-3-chloro-5-(methylsulfonyl)benzene C₇H₆BrClO₂S 277.54 Br, Cl, SO₂CH₃ Electrophilic deactivation Agrochemicals, enzyme inhibitors
1-Bromo-3-iodo-5-(trifluoromethyl)benzene C₇H₃BrF₃I 350.90 Br, I, CF₃ Halogen exchange reactions Specialty fluorinated compounds

Key Research Findings

  • Steric vs. Electronic Effects : Cyclopropyl groups provide steric hindrance without strong electronic deactivation, unlike nitro or sulfonyl groups .
  • Halogen Influence : Bromine and chlorine synergistically direct substitution patterns, while iodine (in related compounds) enhances reactivity in metal-catalyzed reactions .
  • Safety Profiles : Cyclopropyl derivatives generally exhibit lower toxicity compared to nitro or iodine-containing analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-3-chloro-5-cyclopropylbenzene, and how can purity be validated?

  • Methodology :

  • Synthesis : Begin with cyclopropane-functionalized benzene derivatives. Electrophilic substitution (e.g., bromination/chlorination) can be optimized using Lewis acids (e.g., FeCl₃ or AlCl₃) to direct halogenation at meta-positions. For regioselectivity, steric and electronic effects of the cyclopropyl group must be considered .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Validate purity via GC (>95% purity thresholds, as seen in halogenated benzene analogs) .
  • Characterization : Confirm structure via ¹H/¹³C NMR (chemical shifts for cyclopropyl protons: δ ~0.5–2.5 ppm; aromatic protons: δ ~6.5–7.5 ppm) and HRMS .

Q. How can researchers mitigate competing side reactions during halogenation of cyclopropane-substituted benzene derivatives?

  • Methodology :

  • Temperature Control : Lower temperatures (0–25°C) reduce electrophilic over-reactivity.
  • Directing Groups : Introduce temporary protecting groups (e.g., methoxy) to guide halogen placement, then remove them post-reaction .
  • Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and halt before byproducts dominate .

Advanced Research Questions

Q. How does the cyclopropyl group influence the electronic environment and regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Computational Analysis : Perform DFT calculations to map electron density (e.g., HOMO/LUMO orbitals) and predict reactive sites. The cyclopropyl group’s electron-withdrawing effect may polarize the aromatic ring, favoring coupling at the para position relative to chlorine .
  • Experimental Validation : Compare reaction outcomes with/without cyclopropyl substituents. Monitor yields and regioselectivity using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Q. What strategies resolve contradictions in reported reaction yields for halogen displacement reactions involving this compound?

  • Methodology :

  • Meta-Analysis : Tabulate literature data (e.g., nucleophilic substitution with amines or thiols) and identify variables (solvent polarity, catalyst loading). For example, DMF may enhance SNAr reactivity compared to THF .
  • Reproducibility Protocols : Standardize conditions (e.g., anhydrous solvents, inert atmosphere) to minimize discrepancies. Replicate key studies and compare results using ANOVA .

Q. How can researchers design multi-step syntheses of polyfunctionalized analogs for pharmaceutical screening?

  • Methodology :

  • Retrosynthetic Planning : Prioritize halogen retention for late-stage functionalization (e.g., bromine as a handle for cross-coupling).
  • Modular Steps :

Install cyclopropyl via [2+1] cycloaddition.

Sequential halogenation (Br before Cl to leverage steric guidance).

Final functionalization (e.g., oxidation of methyl groups to carboxylic acids) .

  • Scalability : Optimize each step for atom economy and minimal purification.

Key Considerations for Experimental Design

  • Safety : Handle halogenated aromatics in fume hoods; cyclopropane derivatives may pose explosion risks under high pressure .
  • Analytical Rigor : Cross-validate NMR with COSY/NOESY for stereochemical confirmation.
  • Data Sharing : Publish negative results (e.g., failed coupling attempts) to aid community troubleshooting .

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